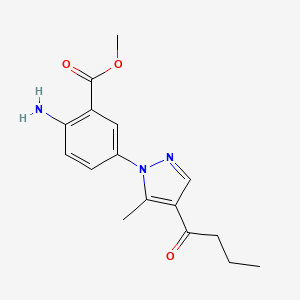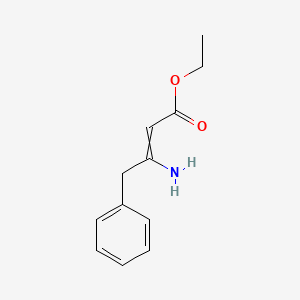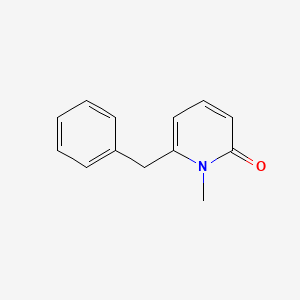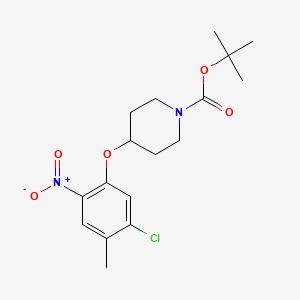![molecular formula C6H6ClN5 B13883676 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883676.png)
5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that features a triazole ring fused with a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-methylpyrazine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the desired triazolopyrazine compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, thiols, or amines in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted triazolopyrazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Aplicaciones Científicas De Investigación
5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and pathways involved in disease processes.
Industrial Applications: It serves as a building block for synthesizing various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can interfere with microbial enzymes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazines
- [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives
- Pyrazolo[3,4-d]pyrimidine Derivatives
Uniqueness
5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which contribute to its distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical modifications makes it a versatile scaffold for drug development .
Propiedades
Fórmula molecular |
C6H6ClN5 |
|---|---|
Peso molecular |
183.60 g/mol |
Nombre IUPAC |
5-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C6H6ClN5/c1-3-5(7)12-4(2-9-3)10-6(8)11-12/h2H,1H3,(H2,8,11) |
Clave InChI |
APTLJVBQBCBCGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C(=NC(=N2)N)C=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate](/img/structure/B13883605.png)





![tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate](/img/structure/B13883633.png)



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13883648.png)
![3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one](/img/structure/B13883654.png)
![7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine](/img/structure/B13883663.png)
